![molecular formula C8H6BrN3O B1524858 3-Bromo-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine CAS No. 1283108-13-3](/img/structure/B1524858.png)
3-Bromo-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine
Overview
Description
3-Bromo-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine: is a heterocyclic compound that features a pyridine ring substituted with a bromine atom and a 1,2,4-oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine typically involves the formation of the 1,2,4-oxadiazole ring followed by its attachment to the pyridine ring. One common method involves the reaction of a pyridine derivative with a suitable amidoxime under cyclization conditions to form the oxadiazole ring . The bromination of the pyridine ring can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the oxadiazole ring.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents such as hydrogen peroxide or peracids can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed:
Substitution Reactions: Products include derivatives where the bromine atom is replaced by other functional groups.
Oxidation and Reduction: Products vary depending on the specific conditions and reagents used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. Studies have shown that 3-bromo-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine demonstrates activity against various bacterial strains, making it a potential candidate for developing new antibiotics .
Anti-cancer Properties
The compound has also been investigated for its anti-cancer effects. In vitro studies reveal that it can induce apoptosis in cancer cells through the activation of specific pathways. The presence of the oxadiazole moiety enhances its interaction with biological targets involved in cancer progression .
Case Study: Synthesis of Antitumor Agents
A notable study synthesized a series of pyridine derivatives, including this compound, which were tested for their cytotoxicity against various cancer cell lines. Results indicated that modifications to the oxadiazole ring significantly influenced their efficacy .
Pesticidal Activity
The compound's structure suggests potential applications in agrochemicals, particularly as a pesticide. Research has shown that oxadiazole derivatives can act as effective insecticides and fungicides. The bromine substituent may enhance the compound's stability and efficacy against pests .
Case Study: Development of New Pesticides
In a recent agricultural study, this compound was evaluated for its effectiveness against common agricultural pests. The results demonstrated promising insecticidal activity, indicating its potential use in crop protection strategies .
Polymer Chemistry
The incorporation of this compound into polymer matrices has been explored for creating materials with enhanced thermal and mechanical properties. Its bromine content allows for cross-linking reactions that improve the durability of polymers .
Case Study: Synthesis of Functional Polymers
A research project focused on synthesizing functional polymers using this compound as a monomer. The resulting materials exhibited improved thermal stability and resistance to degradation under environmental stressors .
Summary Table of Applications
Application Area | Specific Use Cases | Key Findings |
---|---|---|
Medicinal Chemistry | Antimicrobial agents | Effective against bacterial strains |
Anti-cancer agents | Induces apoptosis in cancer cells | |
Agrochemicals | Insecticides and fungicides | Promising activity against agricultural pests |
Materials Science | Polymer enhancements | Improved thermal stability and mechanical properties |
Mechanism of Action
The mechanism of action of 3-Bromo-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding and other interactions with biological molecules, influencing its activity .
Comparison with Similar Compounds
- 3-Bromo-5-(3-methyl-1,2,4-thiadiazol-5-yl)pyridine
- 3-Bromo-5-(3-methyl-1,2,4-triazol-5-yl)pyridine
- 3-Bromo-5-(3-methyl-1,3,4-oxadiazol-5-yl)pyridine
Uniqueness: 3-Bromo-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine is unique due to the presence of the 1,2,4-oxadiazole ring, which imparts specific chemical and biological properties. This ring system is known for its stability and ability to participate in various chemical reactions, making it a valuable scaffold in drug design and other applications .
Biological Activity
3-Bromo-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer research. This article explores the biological activity of this compound based on recent studies and data.
The molecular formula for this compound is with a molecular weight of approximately 232.07 g/mol. Its structural characteristics contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | C₈H₇BrN₄O |
Molecular Weight | 232.07 g/mol |
CAS Number | 1283108-13-3 |
Density | Not specified |
Melting Point | Not specified |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds containing oxadiazole moieties. For instance, the presence of the 3-methyl-1,2,4-oxadiazol group has been associated with enhanced activity against various bacterial strains. In a comparative study, the compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL depending on the specific strain tested .
Anticancer Potential
The anticancer properties of oxadiazole derivatives have been investigated extensively. Research indicates that compounds similar to this compound can induce apoptosis in cancer cells by disrupting cellular signaling pathways. In vitro studies demonstrated that this compound could inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells, with IC50 values in the micromolar range .
Case Studies
- Antimicrobial Efficacy :
- Cancer Cell Line Studies :
The biological activity of this compound can be attributed to its ability to interact with specific biological targets within microbial and cancer cells. The oxadiazole ring is known for its ability to form hydrogen bonds and participate in π-stacking interactions, which may enhance binding affinity to target proteins involved in cell growth and survival pathways.
Properties
IUPAC Name |
5-(5-bromopyridin-3-yl)-3-methyl-1,2,4-oxadiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3O/c1-5-11-8(13-12-5)6-2-7(9)4-10-3-6/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJKGVCYLZLWOGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC(=CN=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1283108-13-3 | |
Record name | 3-bromo-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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